(4-Benzylphenyl)boronsäure

Übersicht

Beschreibung

(4-Benzylphenyl)boronic acid is a useful research compound. Its molecular formula is C13H13BO2 and its molecular weight is 212.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-Benzylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Benzylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anwendungen in der Sensorik

(4-Benzylphenyl)boronsäure: wird aufgrund ihrer Fähigkeit, reversible kovalente Bindungen mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen zu bilden, häufig in Sensoranwendungen eingesetzt. Diese Eigenschaft ermöglicht ihren Einsatz sowohl in homogenen Assays als auch in heterogenen Detektionssystemen. Die Wechselwirkung mit Diolen ist besonders nützlich für den Nachweis von Zuckern und anderen Biomolekülen und macht sie zu einem wertvollen Werkzeug in Diagnose- und Überwachungsgeräten .

Biologische Markierung

Die Reaktivität der Verbindung mit Diolen ermöglicht auch ihren Einsatz in der biologischen Markierung. Sie kann verwendet werden, um Biomoleküle mit Boronsäuregruppen zu markieren, die dann aufgrund ihrer Affinität zu Diolen nachgewiesen oder gereinigt werden können. Diese Anwendung ist bedeutsam für die Untersuchung von Glykoproteinen und anderen Glykokonjugaten in biologischen Systemen .

Proteinmanipulation und -modifikation

Forscher nutzen This compound zur Proteinmanipulation und -modifikation. Durch die gezielte Ansprache der diolhaltigen Seitenketten bestimmter Aminosäuren kann sie zur Modifikation der Struktur und Funktion von Proteinen verwendet werden. Dies hat Auswirkungen auf das Verständnis des Proteinverhaltens und die Entwicklung neuer therapeutischer Strategien .

Trennungstechnologien

Im Bereich der Trennwissenschaften wird This compound als Affinitätsligand für die Trennung diolhaltiger Verbindungen eingesetzt. Dies ist besonders nützlich für die Reinigung von Nukleinsäuren und Zuckern aus komplexen Mischungen, was für verschiedene analytische und präparative Anwendungen unerlässlich ist .

Entwicklung von Therapeutika

Die Wechselwirkung von Boronsäuren mit biologischen Molekülen eröffnet Möglichkeiten für die Entwicklung von Therapeutika. This compound kann zur Konstruktion von Molekülen verwendet werden, die biologische Pfade stören oder Enzyme hemmen können, die für das Überleben von Krankheitserregern entscheidend sind und so einen Weg zu neuen Medikamenten eröffnen .

Kontrollierte Freigabesysteme

In der pharmazeutischen Forschung werden This compound-Derivate wegen ihres Potenzials in kontrollierten Freigabesystemen untersucht. So können sie beispielsweise in Polymere eingearbeitet werden, die auf das Vorhandensein von Zuckern wie Glukose reagieren, um die Freisetzung von Insulin bei Diabetikern zu regulieren .

Wirkmechanismus

Target of Action

The primary target of (4-Benzylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(4-Benzylphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (4-Benzylphenyl)boronic acid plays a crucial role, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of (4-Benzylphenyl)boronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-Benzylphenyl)boronic acid is influenced by environmental factors such as the concentration of the boronic acid and the presence of water . A low concentration of boronic acid can lead to a favourable partitioning between cross-coupling and oxidative homo-coupling . The presence of water can lead to hydrolysis of the boronic acid, which can impact the stability and efficacy of the compound .

Biochemische Analyse

Biochemical Properties

(4-Benzylphenyl)boronic acid plays a crucial role in various biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with active site residues. These interactions can modulate enzyme activity, making (4-Benzylphenyl)boronic acid a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors. Additionally, (4-Benzylphenyl)boronic acid can bind to diols and other biomolecules, facilitating its use in sensing and diagnostic applications .

Cellular Effects

The effects of (4-Benzylphenyl)boronic acid on cellular processes are multifaceted. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, (4-Benzylphenyl)boronic acid has been shown to inhibit tyrosine kinases, leading to altered phosphorylation patterns and downstream signaling events. Furthermore, (4-Benzylphenyl)boronic acid can affect gene expression by modulating transcription factors and other regulatory proteins. These changes can impact cellular metabolism, proliferation, and differentiation .

Molecular Mechanism

At the molecular level, (4-Benzylphenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with nucleophilic residues such as serine, threonine, and cysteine in enzyme active sites. This interaction can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, (4-Benzylphenyl)boronic acid can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Benzylphenyl)boronic acid can vary over time due to factors such as stability and degradation. This compound is generally stable under physiological conditions, but prolonged exposure to aqueous environments can lead to hydrolysis and loss of activity. Long-term studies have shown that (4-Benzylphenyl)boronic acid can have sustained effects on cellular function, including persistent changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of (4-Benzylphenyl)boronic acid in animal models are dose-dependent. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, (4-Benzylphenyl)boronic acid can exhibit off-target effects and potential toxicity, including disruption of cellular homeostasis and induction of oxidative stress. Threshold effects have been observed, where a critical concentration of (4-Benzylphenyl)boronic acid is required to achieve desired biochemical outcomes .

Metabolic Pathways

(4-Benzylphenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can modulate metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, (4-Benzylphenyl)boronic acid can inhibit glycolytic enzymes, resulting in altered glucose metabolism and energy production .

Transport and Distribution

Within cells and tissues, (4-Benzylphenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, (4-Benzylphenyl)boronic acid can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of (4-Benzylphenyl)boronic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through interactions with targeting peptides or protein complexes. The localization of (4-Benzylphenyl)boronic acid can impact its activity and function, as it may interact with different biomolecules in distinct cellular compartments .

Eigenschaften

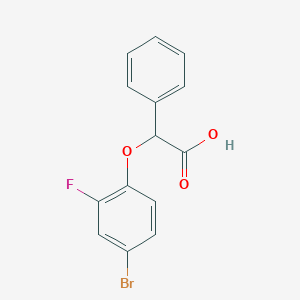

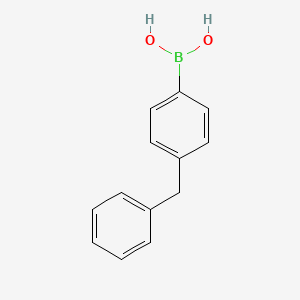

IUPAC Name |

(4-benzylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9,15-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXRLRBXBWDOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662949 | |

| Record name | (4-Benzylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56311-13-8 | |

| Record name | (4-Benzylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.